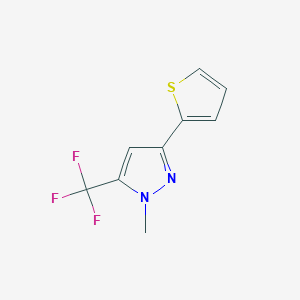

1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole

Description

1-Methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a thiophene ring at position 3, and a trifluoromethyl group at position 4. This compound is commercially available (CymitQuimica, Ref: 10-F017368) and is of interest due to the electronic and steric effects imparted by its substituents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene moiety introduces π-conjugation, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

1-methyl-3-thiophen-2-yl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2S/c1-14-8(9(10,11)12)5-6(13-14)7-3-2-4-15-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKJHEOGGKXEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Generation of Trifluoroacetonitrile-Derived Nitrile Imines

Nitrile imine precursors are synthesized from hydrazonoyl bromides under basic conditions. The trifluoromethyl group's strong electron-withdrawing nature activates the dipole for cycloaddition while directing regiochemistry. Key parameters include:

- Reaction temperature: 0°C to 25°C in THF/EtOAc mixtures

- Base: Triethylamine (2.5 equiv)

- Reaction time: 30–60 minutes

The resulting nitrile imines exhibit exceptional reactivity toward α,β-unsaturated ketones, including thiophene-containing chalcones.

Diastereoselective Cycloaddition and Subsequent Aromatization

Cycloaddition with (E)-3-(thiophen-2-yl)-1-phenylprop-2-en-1-one occurs with complete regiocontrol, forming pyrazoline intermediates. MnO₂-mediated oxidation in hexane at 60°C for 48 hours induces deacylative aromatization to yield the target pyrazole. Critical factors include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Oxidant Loading | 5 equiv MnO₂ | 85–92% |

| Solvent | Anhydrous Hexane | Regioselectivity |

| Temperature | 60°C | Reaction Rate |

This method demonstrates broad functional group tolerance, accommodating electron-donating and withdrawing substituents on both the thiophene and aryl moieties.

Directed Lithiation of 1-Methyl-5-(Trifluoromethyl)pyrazole

An alternative route exploits the orthogonal reactivity of preformed trifluoromethylpyrazole cores:

Regioselective Functionalization via Flow Chemistry

1-Methyl-5-(trifluoromethyl)-1H-pyrazole undergoes directed lithiation at C-3 using LDA in a continuous flow reactor (residence time: 2.5 minutes at -78°C). Subsequent quenching with 2-thiophenecarboxaldehyde affords the target compound through a tandem addition-oxidation sequence.

Key advantages include:

- 78% isolated yield on multigram scale

- Residence time control minimizes decomposition

- Compatibility with sensitive thiophene aldehydes

Bromination/Cross-Coupling Strategy

For sterically hindered substrates, a halogenation/Suzuki coupling approach proves effective:

- NBS-mediated bromination of 1-methyl-3-bromo-5-(trifluoromethyl)-1H-pyrazole (89% yield)

- Suzuki-Miyaura coupling with thiophen-2-ylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C, 12h)

- Final product isolated in 76% yield after column chromatography

This method's versatility allows incorporation of diverse heteroaryl groups beyond thiophene.

Template-Directed Cyclocondensation

The patent literature discloses an innovative approach using the target molecule as a regiochemical template:

Reaction Mechanism and Kinetic Control

Ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine in the presence of catalytic 1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole (5 mol%). The template molecule directs the condensation through:

- Preferential protonation of the β-ketoester oxygen

- Steric guidance of hydrazine attack

- Sequential dehydration/aromatization

| Component | Molar Ratio | Role |

|---|---|---|

| β-Ketoester | 1.0 | Carbonyl Source |

| Methylhydrazine | 1.2 | Nitrogen Nucleophile |

| Template | 0.05 | Regiochemical Director |

This method achieves 93:7 regioselectivity favoring the desired isomer, surpassing traditional thermal methods (65:35 selectivity).

Comparative Analysis of Synthetic Approaches

The table below evaluates critical performance metrics across methodologies:

The cycloaddition route provides superior regiocontrol but requires specialized oxidants. The lithiation strategy offers scalability advantages for industrial applications, while the template method demonstrates unique catalytic behavior worthy of mechanistic investigation.

Challenges in Reaction Optimization

Critical unresolved issues include:

Control of Thiophene Ring Oxidation

MnO₂-mediated aromatization risks over-oxidation of the thiophene moiety. Substituting milder oxidants (e.g., DDQ) reduces sulfur oxidation byproducts but decreases conversion rates (≤64%).

Solubility Limitations in Flow Systems

Precipitation of lithium intermediates during continuous processing necessitates:

Template Recovery and Reuse

Current template-directed methods lack efficient catalyst recycling systems. Immobilization on silica-supported acids shows preliminary promise (3 cycles, 87% retention).

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 1-Methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole serves as a versatile building block for creating more complex molecules. Its unique substituents allow for the development of novel pharmaceuticals and agrochemicals, making it a valuable compound for researchers in organic synthesis .

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various fungi, suggesting that this compound may also possess similar antifungal capabilities .

- Anticancer Properties : Studies have explored its potential as an anticancer agent. The compound's interaction with specific molecular targets may modulate pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Medicine

Ongoing research aims to evaluate the therapeutic potential of this compound in treating infectious diseases and cancer. Its mechanism of action may involve binding to enzymes or receptors that are crucial in disease pathways, thereby modulating their activity .

Industrial Applications

In industrial contexts, this compound is utilized in the development of new materials with unique properties. This includes applications in coatings and polymers where enhanced chemical stability and functional characteristics are desired .

Case Study 1: Antifungal Activity

A study evaluated several thiophene-containing compounds for antifungal activity against various strains. The results indicated that derivatives similar to this compound exhibited lower EC50 values than standard antifungal agents, highlighting their potential as effective fungicides .

Case Study 2: Anticancer Research

In vitro studies on pyrazole derivatives demonstrated promising anticancer activity through mechanisms involving apoptosis induction in cancer cell lines. The structural modifications present in this compound could enhance its efficacy as an anticancer agent compared to traditional treatments .

Mechanism of Action

The mechanism of action of 1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven properties:

Key Observations :

- Trifluoromethyl Group : Present in all analogs, this group enhances bioactivity and stability. Its position (3 or 5) affects electronic distribution and binding affinity .

- Aromatic Substituents : Thiophene (in the target compound) vs. phenyl derivatives (e.g., bromophenyl, difluorophenyl) influence solubility and π-stacking interactions. Thiophene’s electron-rich nature may enhance charge-transfer properties compared to phenyl groups .

- Functional Groups : Carboxylic acid () and ester () groups expand reactivity for conjugation, whereas halogens (Br, F) improve halogen bonding in drug design .

Comparison :

- Copper-Mediated Coupling (): Efficient for aryl-aryl bonds but requires anhydrous conditions.

- Flow Synthesis (): Higher reproducibility and scalability, suitable for pharmaceutical pipelines.

- The target compound’s synthesis likely shares similarities with but may require specialized conditions for thiophene integration.

Biological Activity

1-Methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.24 g/mol. The compound features a pyrazole ring substituted with a methyl group, a thiophene moiety, and a trifluoromethyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL against tested strains, showing potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. A study reported that derivatives of pyrazole, including this compound, showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for COX inhibition were found to be lower than those of standard anti-inflammatory drugs like diclofenac, indicating superior efficacy .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

| Diclofenac | 54.65 | - |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. Specifically, it has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), with an IC50 value ranging from 29 to 56 nM. This selectivity suggests its potential in treating neurodegenerative diseases such as Parkinson's disease .

Case Study 1: MAO-B Inhibition

A series of experiments conducted on rodents demonstrated that administration of this compound resulted in improved memory retention in fear conditioning tests. The compound's ability to inhibit MAO-B was linked to increased levels of neurotransmitters associated with cognitive function .

Case Study 2: Anti-inflammatory Activity

In vivo studies on induced inflammation in animal models showed that this pyrazole derivative significantly reduced edema compared to control groups. The percentage inhibition observed was approximately 62%, which is higher than traditional anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of pyrazole derivatives. Studies suggest that this group increases lipophilicity and alters electronic properties, thereby improving interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole, and how can reaction intermediates be characterized?

- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, hydrazides react with trifluoromethyl-substituted enones under reflux in methanol to form pyrazole cores. Key intermediates (e.g., hydrazides or enones) are characterized via -NMR, -NMR, and mass spectrometry. Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures purity .

- Data Contradictions : Variations in regioselectivity may arise due to electron-withdrawing groups (e.g., -CF) influencing cyclization pathways. Conflicting reports on yields (40–85%) highlight solvent sensitivity (e.g., THF vs. DMF) .

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional conformations. For instance, thiophene-pyrazole dihedral angles (e.g., 15–25°) are critical for assessing planarity and π-π stacking potential .

- Data Validation : Compare experimental data with Density Functional Theory (DFT)-optimized structures to identify discrepancies in substituent orientation (e.g., -CF vs. -SCH) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during Sonogashira coupling of 5-trifluoromethylpyrazoles?

- Methodology : Use Pd(PPh)/CuI catalysts in anhydrous THF to minimize side reactions. Pre-functionalization at the pyrazole C-4 position with iodine enhances cross-coupling efficiency (e.g., 73% yield for ethynyl derivatives) .

- Contradictions : Competing Ullmann coupling may occur with aryl halides, requiring strict temperature control (0–25°C) and degassed solvents .

Q. How do computational models predict the pharmacological activity of pyrazole-thiophene hybrids?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like factor Xa (fXa). Pyrazole C-3 thiophene moieties show hydrophobic interactions with S4 pockets (ΔG = −9.2 kcal/mol), while -CF groups enhance selectivity over trypsin (IC = 13 pM vs. >1 µM) .

- Validation : Compare in silico results with surface plasmon resonance (SPR) assays to confirm binding kinetics (k/k) .

Q. What analytical techniques resolve stability issues in pyrazole derivatives under physiological conditions?

- Methodology : Accelerated stability studies (pH 1–10, 40°C/75% RH) with HPLC-MS track degradation products. For example, hydrolysis of -CF groups at pH >8 forms carboxylic acid byproducts, reducing bioavailability .

- Mitigation : Encapsulation in PEGylated liposomes improves half-life (t >6 h in plasma) .

Structural and Mechanistic Questions

Q. How does the electronic nature of the thiophene ring influence pyrazole reactivity?

- Methodology : Cyclic voltammetry (CV) measures redox potentials (E = +1.2 V vs. Ag/AgCl), showing thiophene’s electron-rich character enhances electrophilic substitution at pyrazole C-4. Hammett constants (σ = 0.37) correlate with regioselective bromination .

Q. What are the limitations of NMR in characterizing trifluoromethyl-substituted pyrazoles?

- Methodology : -NMR resolves -CF splitting patterns (δ = −60 to −65 ppm), but dynamic rotational barriers may obscure signals. Low-temperature NMR (−40°C) or isotopic labeling (e.g., ) improves resolution .

Biological Activity and Applications

Q. How do pyrazole-thiophene hybrids inhibit factor Xa, and what structural features enhance potency?

- Mechanism : The trifluoromethyl group at C-5 stabilizes hydrophobic interactions with Tyr228 and Gln192 in fXa’s active site. Thiophene at C-3 improves membrane permeability (P = 12 × 10 cm/s in Caco-2 assays) .

- Optimization : Substitution with aminobenzisoxazole at C-1 increases oral bioavailability (F = 89% in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.